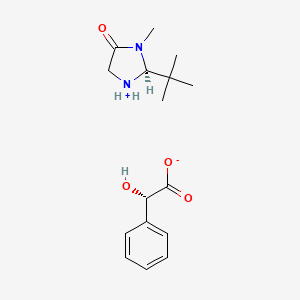
(S)-2-(tert-Butyl)-3-methyl-4-oxoimidazolidin-1-ium (S)-2-hydroxy-2-phenylacetate
Übersicht
Beschreibung
(S)-2-(tert-Butyl)-3-methyl-4-oxoimidazolidin-1-ium (S)-2-hydroxy-2-phenylacetate is a useful research compound. Its molecular formula is C16H24N2O4 and its molecular weight is 308.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S)-2-(tert-Butyl)-3-methyl-4-oxoimidazolidin-1-ium (S)-2-hydroxy-2-phenylacetate is a chiral ionic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an imidazolidin-1-ium core, a tert-butyl group, and a hydroxyphenylacetate moiety, suggests diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C₁₆H₂₄N₂O₄
- Molecular Weight : 308.37276 g/mol
- CAS Number : 119838-36-7
The biological activity of this compound can be attributed to its ability to:
- Interact with Enzymes : The oxoimidazolidin structure allows it to bind to enzyme active sites, potentially inhibiting their function.
- Participate in Biochemical Reactions : It may engage in group transfer and oxidation-reduction reactions, crucial for metabolic pathways.
- Form Non-Covalent Interactions : The hydroxyphenylacetate moiety can form hydrogen bonds, enhancing its interaction with biological macromolecules.
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Effects : Potential to inhibit bacterial growth.
- Anti-inflammatory Properties : May reduce inflammation through modulation of immune responses.
- Anticancer Activity : Exhibits cytotoxic effects against cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Modulation of immune response | |
| Anticancer | Cytotoxic effects on cancer cell lines |
Case Studies and Research Findings
- Antimicrobial Study : A study evaluated the antimicrobial properties of structurally similar compounds, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli. This suggests potential for this compound as an antimicrobial agent.
- Anti-inflammatory Effects : In a model of acute inflammation, the compound was shown to decrease pro-inflammatory cytokines. This finding supports its potential use in treating inflammatory diseases .
- Cytotoxicity Assays : In vitro assays against various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, highlighting its anticancer potential.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Formation of the oxoimidazolidin cation from appropriate precursors.
- Alkylation reactions to introduce functional groups.
- Preparation of the hydroxyphenylacetate anion through hydroxylation reactions .
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Precursor Formation | Starting from 2-tert-butyl-3-methylimidazolidin |
| Alkylation | Introduction of tert-butyl and methyl groups |
| Hydroxylation | Synthesis of hydroxyphenylacetate anion |
Eigenschaften
IUPAC Name |
(2S)-2-tert-butyl-3-methylimidazolidin-1-ium-4-one;(2S)-2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.C8H8O3/c1-8(2,3)7-9-5-6(11)10(7)4;9-7(8(10)11)6-4-2-1-3-5-6/h7,9H,5H2,1-4H3;1-5,7,9H,(H,10,11)/t2*7-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXKXJSHUSGLJH-VGMFFHCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1[NH2+]CC(=O)N1C.C1=CC=C(C=C1)C(C(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1[NH2+]CC(=O)N1C.C1=CC=C(C=C1)[C@@H](C(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















